3-Nitrophenylacetic acid

Description

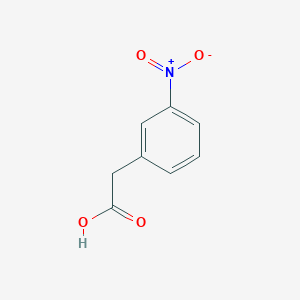

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKHOVCMWXMOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172075 | |

| Record name | Acetic acid, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877-73-2 | |

| Record name | 3-Nitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1877-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenylacetic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitrophenylacetic acid (3-NPAA), a versatile chemical intermediate with significant applications in organic synthesis and potential relevance in drug discovery. This document details its chemical and physical properties, outlines various synthetic methodologies with experimental protocols, and explores its reactivity. A key focus is placed on its role as a precursor to bioactive molecules, including a discussion on the potential involvement of its derivatives in pertinent signaling pathways, such as the Glycogen Synthase Kinase-3 (GSK-3) pathway, which is a critical target in neurodegenerative diseases and other conditions.

Core Properties of this compound

This compound is a crystalline solid that serves as a valuable building block in the synthesis of more complex organic molecules.[1] Its chemical identity and fundamental properties are summarized below.

Chemical Identification:

-

Molecular Formula: C₈H₇NO₄[2]

-

Molecular Weight: 181.15 g/mol [2]

-

IUPAC Name: 2-(3-nitrophenyl)acetic acid

-

Synonyms: m-Nitrophenylacetic acid, 3-Nitrobenzeneacetic acid[2]

Physicochemical Properties:

| Property | Value | Reference(s) |

| Appearance | Cream or pale yellow crystalline powder | [2][3] |

| Melting Point | 117-120 °C | [2] |

| Boiling Point | 314.24 °C (estimate) | [2] |

| Solubility | Soluble in water. Slightly soluble in chloroform, methanol, and DMSO. | [2][3] |

| pKa | 3.97 (at 25 °C) | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages and limitations. The choice of method often depends on the desired scale, availability of starting materials, and safety considerations.

Hydrolysis of 3-Nitrobenzyl Cyanide

A common laboratory-scale synthesis involves the hydrolysis of 3-nitrobenzyl cyanide. This method proceeds in two steps: the cyanation of 3-nitrobenzyl chloride followed by hydrolysis of the resulting nitrile.

Experimental Protocol:

-

Step 1: Synthesis of 3-Nitrobenzyl Cyanide:

-

In a well-ventilated fume hood, dissolve 3-nitrobenzyl chloride in a suitable solvent such as ethanol (B145695).

-

Add a solution of sodium cyanide in water dropwise to the stirred solution of 3-nitrobenzyl chloride.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude 3-nitrobenzyl cyanide by recrystallization or column chromatography.

-

-

Step 2: Hydrolysis to this compound:

-

To the purified 3-nitrobenzyl cyanide, add a solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by TLC).

-

If using acidic hydrolysis, cool the mixture and pour it onto ice. Collect the precipitated this compound by filtration.

-

If using basic hydrolysis, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product. Collect the solid by filtration.

-

Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.

-

Willgerodt-Kindler Reaction of 3-Nitroacetophenone

The Willgerodt-Kindler reaction provides an alternative route from the readily available 3-nitroacetophenone. This reaction involves the conversion of the ketone to a thioamide, which is then hydrolyzed to the carboxylic acid. A modified procedure at a lower temperature can improve the yield by minimizing the reduction of the nitro group.

Experimental Protocol:

-

Step 1: Formation of the Thiomorpholide:

-

In a reaction vessel, mix 3-nitroacetophenone, sulfur, and morpholine.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the crude thiomorpholide.

-

Collect the solid by filtration and recrystallize from ethanol.

-

-

Step 2: Hydrolysis to this compound:

-

Suspend the purified thiomorpholide in a mixture of a strong acid (e.g., sulfuric acid) and water.

-

Heat the suspension to reflux for an extended period until hydrolysis is complete.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by recrystallization.

-

Oxidation of 4-Aminophenylacetic Acid

A less common but reported method involves the mild oxidation of 4-aminophenylacetic acid.

Experimental Protocol:

-

Dissolve 4-aminophenylacetic acid in acetone.

-

Add an oxidizing agent, such as potassium peroxymonosulfate (B1194676) (Oxone®), to the solution.

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction and remove the solvent.

-

Isolate and purify the this compound from the reaction mixture using standard workup and purification techniques.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is primarily dictated by its two functional groups: the nitro group and the carboxylic acid. These groups can be selectively transformed to generate a variety of derivatives, making 3-NPAA a valuable intermediate in organic synthesis.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 3-aminophenylacetic acid. This transformation opens up a vast array of synthetic possibilities, as the resulting aniline (B41778) derivative can undergo numerous reactions, including diazotization, acylation, and condensation to form heterocyclic compounds.

Experimental Protocol for the Synthesis of 3-Aminophenylacetic Acid:

-

Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

Metal/Acid Reduction: Use a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

-

-

For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete.

-

For metal/acid reduction, heat the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the catalyst (for hydrogenation) or the remaining metal.

-

Neutralize the reaction mixture to precipitate the 3-aminophenylacetic acid.

-

Collect the product by filtration, wash with water, and dry. Recrystallization may be necessary for further purification.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the acid chloride. These reactions are fundamental in the synthesis of various esters and amides, which are common motifs in biologically active molecules.

Experimental Protocol for Amide Formation:

-

Activate the carboxylic acid of this compound. This can be achieved by:

-

Converting it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

-

-

In a separate vessel, dissolve the desired amine in a suitable aprotic solvent.

-

Slowly add the activated this compound (or its acid chloride) to the amine solution, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid byproduct.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform an aqueous workup to remove byproducts and unreacted starting materials.

-

Purify the resulting amide by recrystallization or column chromatography.

Relevance in Drug Development and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those resulting from the reduction of the nitro group to an amine (3-aminophenylacetic acid and its analogs), are of interest in medicinal chemistry. Phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (hPPARs).

A significant area of interest for nitrogen-containing aromatic compounds is the inhibition of kinases, which are crucial regulators of cellular signaling pathways. One such kinase of high therapeutic interest is Glycogen Synthase Kinase-3 (GSK-3).

The GSK-3 Signaling Pathway: A Potential Target

GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders (e.g., Alzheimer's disease), bipolar disorder, and type 2 diabetes. As such, GSK-3 has emerged as a major target for drug discovery.

The canonical Wnt/β-catenin signaling pathway is a well-characterized regulator of GSK-3 activity. In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is disassembled, leading to the inhibition of GSK-3. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.

Another major pathway that regulates GSK-3 is the PI3K/Akt pathway. Growth factor signaling activates PI3K, which in turn activates the kinase Akt. Akt then phosphorylates GSK-3 at an N-terminal serine residue (Ser9 in GSK-3β and Ser21 in GSK-3α), leading to its inhibition.

Phenylacetic Acid Derivatives as Potential GSK-3 Inhibitors

While there is no direct evidence in the searched literature explicitly stating that this compound is a GSK-3 inhibitor, the broader class of small aromatic molecules, including derivatives of phenylacetic acid, has been investigated for kinase inhibitory activity. The 3-aminophenylacetic acid core structure, obtainable from 3-NPAA, provides a scaffold that can be further functionalized to potentially interact with the ATP-binding pocket or allosteric sites of kinases like GSK-3. The development of selective GSK-3 inhibitors is an active area of research, and scaffolds derived from 3-NPAA could be explored for this purpose.

The inhibition of GSK-3 is a key mechanism for promoting neurogenesis. Therefore, compounds derived from this compound that could potentially inhibit GSK-3 would be of significant interest for the development of therapeutics for neurodegenerative diseases.

Logical Workflow for Investigating 3-NPAA Derivatives as GSK-3 Inhibitors

Caption: A logical workflow for the synthesis and evaluation of this compound derivatives as potential GSK-3 inhibitors for promoting neurogenesis.

Illustrative GSK-3 Signaling Pathway

Caption: A simplified diagram of the Wnt/β-catenin and PI3K/Akt signaling pathways converging on the regulation of GSK-3.

Conclusion

This compound is a chemical of significant utility, primarily serving as a versatile intermediate for the synthesis of a wide range of organic compounds. Its value in research and development, particularly for professionals in drug discovery, lies in its potential as a starting material for generating libraries of compounds for screening against various therapeutic targets. The accessibility of the corresponding amino derivative through straightforward reduction opens avenues for creating diverse molecular scaffolds. While direct biological activity of 3-NPAA is not widely reported, its role as a precursor to molecules that could potentially modulate key signaling pathways, such as the GSK-3 pathway, underscores its importance in the ongoing search for novel therapeutics. This guide provides a foundational understanding of 3-NPAA, offering practical synthetic protocols and highlighting its potential in the broader context of medicinal chemistry and drug development. Further exploration into the biological activities of its derivatives is a promising area for future research.

References

- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]

- 3. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of 3-Nitrophenylacetic Acid from 3-Nitrobenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-nitrophenylacetic acid from 3-nitrobenzyl cyanide. The primary method detailed is the acid-catalyzed hydrolysis of the nitrile functionality. This process is a fundamental transformation in organic chemistry, crucial for the synthesis of various pharmaceutical intermediates and fine chemicals.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the development of various therapeutic agents. The conversion of 3-nitrobenzyl cyanide to its corresponding carboxylic acid is a common and effective synthetic route. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. While both methods are viable, acid-catalyzed hydrolysis, particularly with sulfuric acid, is often preferred for its efficiency and the high yields it can afford.[1][2] This guide will focus on a detailed experimental protocol adapted from a reliable procedure for a similar substrate, providing researchers with a solid foundation for their synthetic work.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid proceeds through a multi-step mechanism. Initially, the nitrile nitrogen is protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated nitrile carbon. Subsequent proton transfers lead to the formation of an amide intermediate. Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Caption: Acid-catalyzed hydrolysis of 3-nitrobenzyl cyanide.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the hydrolysis of the isomeric p-nitrobenzyl cyanide and is expected to yield excellent results for the 3-nitro isomer.[1]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Nitrobenzyl cyanide | Reagent | Commercially Available |

| Concentrated Sulfuric Acid | ACS Reagent | Commercially Available |

| Deionized Water | - | - |

| Ice | - | - |

| Round-bottom flask | - | - |

| Reflux condenser | - | - |

| Heating mantle | - | - |

| Buchner funnel and flask | - | - |

| Filter paper | - | - |

3.2. Procedure

-

Reaction Setup: In a 1-liter round-bottom flask, place 100 g (0.62 mole) of 3-nitrobenzyl cyanide.

-

Preparation of Acid Solution: Prepare a solution of dilute sulfuric acid by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.

-

Reaction Initiation: Pour approximately two-thirds of the freshly prepared acid solution onto the 3-nitrobenzyl cyanide in the flask. Swirl the flask to ensure the solid is thoroughly wetted by the acid.

-

Addition and Reflux: Use the remaining acid solution to wash down any solid adhering to the sides of the flask. Attach a reflux condenser to the flask.

-

Heating: Heat the mixture to boiling and maintain a gentle reflux for 15 minutes. The reaction mixture will darken during this time.

-

Quenching and Precipitation: After the reflux period, allow the mixture to cool slightly before carefully pouring it into an equal volume of cold water. Cool the mixture further in an ice bath to 0°C or below to ensure complete precipitation of the product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product several times with ice-cold water.

-

Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of boiling water. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry to a constant weight.

Data Presentation

4.1. Physical and Chemical Properties

| Property | 3-Nitrobenzyl Cyanide | This compound |

| Molecular Formula | C₈H₆N₂O₂ | C₈H₇NO₄ |

| Molecular Weight | 162.15 g/mol [3] | 181.15 g/mol [4][5] |

| Appearance | Pale yellow to light brown solid[6] | Cream crystalline powder[7] |

| Melting Point | 60-63 °C[3][6] | 117-120 °C[5][7][8] |

| Boiling Point | 160-165 °C at 3 Torr[3] | 314.24 °C (estimated)[7] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate[6] | Soluble in water[7][8] |

4.2. Expected Yield

Based on analogous reactions, the expected yield of purified this compound is in the range of 90-95%.[1]

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

3-Nitrobenzyl Cyanide: Harmful if swallowed, in contact with skin, or if inhaled.[3][9] Avoid breathing dust.

-

This compound: Causes skin and serious eye irritation.[4][10] May cause respiratory irritation.[4][10]

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[11][12][13][14] Reacts violently with water, generating significant heat.[11][14] Always add acid to water, never the other way around.

-

Sodium Hydroxide (for neutralization of acidic waste): Causes severe skin burns and eye damage.[15][16][17][18]

All chemical waste should be disposed of in accordance with institutional and local regulations.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 1877-73-2 [sigmaaldrich.com]

- 6. 3-NITROPHENYLACETONITRILE | 621-50-1 [chemicalbook.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 1877-73-2 [chemicalbook.com]

- 9. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. health.state.mn.us [health.state.mn.us]

- 13. chemos.de [chemos.de]

- 14. seastarchemicals.com [seastarchemicals.com]

- 15. chemsupply.com.au [chemsupply.com.au]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. media.laballey.com [media.laballey.com]

- 18. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

An In-Depth Technical Guide to the Willgerodt-Kindler Reaction for the Synthesis of 3-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Willgerodt-Kindler reaction, specifically focusing on its application in the synthesis of 3-nitrophenylacetic acid. This valuable organic transformation allows for the conversion of 3-nitroacetophenone to the corresponding arylacetic acid, a crucial building block in the development of various pharmaceutical compounds. This document details the reaction mechanism, optimized experimental protocols, and quantitative data to facilitate its successful implementation in a laboratory setting.

Introduction to the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful synthetic method used to convert aryl alkyl ketones into the corresponding ω-aryl-substituted amides or carboxylic acids. The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine (B109124), to form a thioamide intermediate. Subsequent hydrolysis of this intermediate yields the desired carboxylic acid. This reaction is particularly useful for adding a methylene (B1212753) carboxylic acid group to an aromatic ring, effectively rearranging the carbon skeleton.

The synthesis of this compound via the Willgerodt-Kindler reaction proceeds in two main stages:

-

Formation of the Thioamide Intermediate: 3-Nitroacetophenone reacts with morpholine and sulfur to produce 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate.

-

Hydrolysis: The thioamide intermediate is then hydrolyzed, typically under acidic conditions, to yield this compound.

An improved modification of this reaction avoids the harsh conditions of the traditional Willgerodt reaction, which can lead to the reduction of the nitro group. By preforming an enamine and reacting it with sulfur at lower temperatures, the formation of undesirable byproducts is minimized, leading to a cleaner reaction and easier isolation of the intermediate. This modified approach has been reported to provide an overall yield of 41.7% for the two-step synthesis of this compound from 3-nitroacetophenone.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Willgerodt-Kindler reaction involves several key steps, as illustrated below for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

The reaction commences with the formation of an enamine from 3-nitroacetophenone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations, characteristic of the Willgerodt-Kindler reaction, leads to the formation of the thiomorpholide intermediate. The terminal methyl group of the acetophenone (B1666503) is effectively oxidized and rearranged to form the thioamide at the end of the newly formed two-carbon chain. This intermediate is then subjected to hydrolysis to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two-step synthesis of this compound.

Table 1: Synthesis of 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate

| Parameter | Value | Reference |

| Starting Material | 3-Nitroacetophenone | N/A |

| Reagents | Morpholine, Sulfur | N/A |

| Molar Ratio (Ketone:Amine:Sulfur) | 1 : 2 : 3 (typical) | [1] |

| Solvent | Typically neat or high-boiling solvent | N/A |

| Temperature | Reflux | N/A |

| Reaction Time | Several hours | N/A |

| Yield | Varies (e.g., 81% for acetophenone) | [2] |

Table 2: Hydrolysis of 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate

| Parameter | Value | Reference |

| Starting Material | 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate | N/A |

| Reagent | Strong Acid (e.g., HCl, H₂SO₄) | N/A |

| Solvent | Water or aqueous/organic mixture | N/A |

| Temperature | Reflux | N/A |

| Reaction Time | Several hours | N/A |

| Overall Yield (from 3-nitroacetophenone) | 41.7% | N/A |

Detailed Experimental Protocols

The following protocols are based on established procedures for the Willgerodt-Kindler reaction and subsequent hydrolysis.

Synthesis of 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate

Materials:

-

3-Nitroacetophenone

-

Morpholine

-

Elemental Sulfur

-

High-boiling point solvent (e.g., pyridine (B92270) or dimethylformamide, optional)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 3-nitroacetophenone, morpholine, and elemental sulfur. A typical molar ratio is 1:2:3, respectively.[1]

-

If a solvent is used, add it to the flask.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into an excess of water to precipitate the crude product.

-

Collect the solid by filtration and wash it with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate.

Hydrolysis to this compound

Materials:

-

4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate

-

Concentrated hydrochloric acid or sulfuric acid

-

Water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Beaker

-

Ice bath

Procedure:

-

Place the 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate in a round-bottom flask.

-

Add an aqueous solution of a strong acid (e.g., 10-20% HCl or H₂SO₄).

-

Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound.

-

Collect the solid product by filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from water or an aqueous ethanol (B145695) mixture to yield pure this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Appearance | Pale yellow to white solid | N/A |

| Melting Point | 117-120 °C | [3] |

| Molecular Formula | C₈H₇NO₄ | [4] |

| Molecular Weight | 181.15 g/mol | [4] |

| ¹H NMR (DMSO-d₆) | δ 8.27 (s, 1H), 8.10 (d, 1H), 7.83 (d, 1H), 7.64 (t, 1H), 3.75 (s, 2H) | [5] |

| ¹³C NMR | Spectral data available in public databases. | [4] |

| IR (KBr, cm⁻¹) | Characteristic peaks for C=O (acid), C-NO₂ | N/A |

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical steps in this compound synthesis.

This guide provides a foundational understanding and practical framework for the synthesis of this compound using the Willgerodt-Kindler reaction. Researchers are encouraged to optimize the presented conditions to suit their specific laboratory setup and scale requirements.

References

- 1. scispace.com [scispace.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 4. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(1877-73-2) 1H NMR [m.chemicalbook.com]

Spectroscopic Analysis of 3-Nitrophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 3-Nitrophenylacetic acid (CAS No: 1877-73-2), a compound of interest in various chemical and pharmaceutical research domains. The following sections present a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition. This document is intended to serve as a comprehensive reference for the characterization and analysis of this molecule.

Molecular Structure

IUPAC Name: 2-(3-nitrophenyl)acetic acid Molecular Formula: C₈H₇NO₄ Molecular Weight: 181.15 g/mol [1][2][3][4]

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.11-8.20 | m | 1H | Ar-H |

| ~7.61 | d | 1H | Ar-H |

| ~7.55 | t | 1H | Ar-H |

| ~3.78 | s | 2H | -CH₂- |

| ~11.0 | br s | 1H | -COOH |

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1][5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 176.9 | C=O |

| 148.4 | C-NO₂ |

| 135.8 | Ar-C |

| 135.4 | Ar-C |

| 129.6 | Ar-CH |

| 124.6 | Ar-CH |

| 122.2 | Ar-CH |

| 40.8 | -CH₂- |

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1530 | Strong | N-O asymmetric stretch (Nitro group) |

| ~1350 | Strong | N-O symmetric stretch (Nitro group) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

| ~800-700 | Strong | C-H out-of-plane bend (Aromatic) |

Technique: KBr disc or nujol mull.[5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100.0 | [M]⁺ (Molecular ion) |

| 136 | 95.8 | [M - COOH]⁺ |

| 90 | 96.3 | [M - COOH - NO₂]⁺ |

| 77 | 43.2 | [C₆H₅]⁺ |

| 89 | 57.0 | |

| 120 | 52.1 | |

| 91 | 46.5 | |

| 79 | 33.3 | |

| 63 | 29.5 | |

| 135 | 23.5 | |

| 139 | 21.0 | |

| 137 | 18.9 | |

| 51 | 16.1 | |

| 65 | 12.4 | |

| 78 | 12.0 | |

| 107 | 10.5 | |

| 45 | 10.6 | |

| 64 | 10.6 | |

| 62 | 9.6 | |

| 182 | 9.5 | [M+1]⁺ |

| 50 | 9.1 |

Ionization Method: Electron Ionization (EI) at 75 eV.[1]

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Instrumentation: A 90 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). A minimal amount of solvent is used to ensure adequate sample concentration.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.

-

For ¹³C NMR, the spectrum is acquired over a range of approximately 0-200 ppm.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70-75 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(1877-73-2) MS [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 1877-73-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound(1877-73-2) 1H NMR [m.chemicalbook.com]

- 6. This compound(1877-73-2) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(1877-73-2) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 3-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 3-nitrophenylacetic acid, a versatile intermediate in organic synthesis. The presence of the nitro group, along with the carboxylic acid and the methylene (B1212753) group, imparts a unique chemical profile to the molecule, influencing its reactivity in various transformations. This document details key reactions, including reduction of the nitro group, electrophilic and nucleophilic aromatic substitution, and the reactivity of the alpha-carbon, supported by experimental data and protocols where available.

Influence of the Nitro Group on Acidity

The electron-withdrawing nature of the nitro group significantly impacts the acidity of the carboxylic acid moiety in this compound. By withdrawing electron density from the aromatic ring through inductive and resonance effects, the nitro group stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid.

| Compound | pKa (at 25°C) |

| Phenylacetic Acid | ~4.31 |

| This compound | 3.97 [1] |

Table 1: Comparison of the pKa values of Phenylacetic Acid and this compound.

The lower pKa value of this compound compared to phenylacetic acid quantitatively demonstrates the acid-strengthening effect of the meta-nitro group[1].

Reduction of the Nitro Group

The most prominent reaction of the nitro group in this compound is its reduction to an amino group, yielding 3-aminophenylacetic acid. This transformation is a cornerstone in the synthesis of various pharmaceuticals and fine chemicals. Several methods are available for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol (Adapted from general procedures for aromatic nitro group reduction):

-

In a pressure vessel, a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared.

-

A catalytic amount of 5-10% Pd/C (typically 1-5 mol%) is added to the solution.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-5 atm).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield 3-aminophenylacetic acid.

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | H₂, Pd/C, Ethanol, RT, 1-5 atm | 3-Aminophenylacetic Acid | High (typically >90%) |

Table 2: Typical conditions for the catalytic hydrogenation of this compound.

References

A Technical Guide to the Key Chemical Properties of 3-Nitrophenylacetic Acid for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetic acid (3-NPAA) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its bifunctional nature, possessing both a reactive carboxylic acid moiety and a nitro group that can be readily transformed into other functional groups, makes it a versatile intermediate.[1] This guide provides an in-depth overview of the key chemical properties of 3-NPAA, along with experimental protocols and logical workflows to facilitate its effective use in a laboratory setting.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. These properties dictate its reactivity, solubility, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [2][3][4] |

| Molecular Weight | 181.15 g/mol | [2][3] |

| Appearance | White to pale yellow or cream crystalline powder | [3][5][6] |

| Melting Point | 117-120 °C | [3][7] |

| pKa | 3.97 (at 25 °C) | [3][5][7] |

| Solubility | Soluble in hot water, hot alcohol, and ether. Slightly soluble in cold water, ethanol (B145695), chloroform (B151607) (heated), methanol (B129727), and DMSO. | [3][5][7] |

| CAS Number | 1877-73-2 | [2][3][7] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Spectra available for review.[2][8][9] |

| ¹³C NMR | Spectra available for review.[2] |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and aromatic C-H bonds.[2][10] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight.[2][4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The choice of method often depends on the scale of the synthesis and the availability of starting materials.[11]

Common Synthetic Pathways

-

From 3-Nitrobenzyl Halides: This method involves the conversion of 3-nitrobenzyl chloride or bromide to 3-nitrophenylacetonitrile, followed by hydrolysis to the desired acid. While a viable route, the high cost of the starting materials can be a limitation for large-scale production.[11]

-

From 3-Nitrobenzaldehyde (B41214): A multi-step process starting from 3-nitrobenzaldehyde can also yield this compound. However, this route can be hazardous due to the formation of an acid azide (B81097) intermediate.[11]

-

Willgerodt Reaction of 3-Nitroacetophenone: This approach utilizes the inexpensive starting material 3-nitroacetophenone. The classical Willgerodt reaction conditions, however, can lead to the reduction of the nitro group by sulfur, resulting in low yields.[11][12] An improved, modified Willgerodt reaction has been developed to mitigate this issue.[12]

Key Reactions for Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its two primary functional groups: the carboxylic acid and the nitro group.

Esterification of the Carboxylic Acid

The carboxylic acid group can be readily converted to an ester, which can serve as a protecting group or as a precursor for further transformations. A common method for this is the Fischer-Speier esterification.

Caption: Fischer-Speier esterification of this compound.

Experimental Protocol: Fischer-Speier Esterification

-

Dissolution: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amine, yielding 3-aminophenylacetic acid. This transformation opens up a wide range of synthetic possibilities, including amide bond formation and the synthesis of heterocyclic compounds.

Caption: Reduction of the nitro group of this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude 3-aminophenylacetic acid, which can be further purified by recrystallization.

Logical Workflow for Synthetic Planning

The following diagram illustrates a logical workflow for utilizing this compound in a synthetic route, highlighting the key decision points based on the desired final product.

Caption: Synthetic workflow utilizing this compound.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its well-defined chemical and physical properties, coupled with the reactivity of its carboxylic acid and nitro functional groups, provide chemists with a powerful tool for the construction of complex molecules. This guide has summarized the essential data and provided foundational experimental protocols to enable researchers, scientists, and drug development professionals to effectively incorporate this important building block into their synthetic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1877-73-2 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(1877-73-2) 1H NMR [m.chemicalbook.com]

- 10. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical Characteristics of 3-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Nitrophenylacetic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Core Physical and Chemical Properties

This compound is a nitro-substituted phenylacetic acid derivative that serves as a critical intermediate in a variety of organic syntheses.[1] Its unique reactivity, stemming from the presence of both a nitro group and a carboxylic acid moiety, makes it a versatile building block for more complex molecules, particularly in the pharmaceutical and advanced materials sectors.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [2][3][4][5][6] |

| Molecular Weight | 181.15 g/mol | [2][3][5][6] |

| CAS Number | 1877-73-2 | [2][3][4][5][6] |

| Appearance | Very pale yellow to cream crystalline powder or crystals.[2][3][4][5] | [2][3][4][5] |

| Melting Point | 115-121 °C | [2][3][4][5] |

| Boiling Point | 314.24 °C (rough estimate) | [3][5] |

| Solubility | Soluble in water. Slightly soluble in chloroform (B151607) (heated), methanol, and DMSO.[3][5] | [3][5] |

| pKa | 3.97 (at 25 °C) | [3][5] |

| Density | 1.4283 g/cm³ (rough estimate) | [3][5] |

| Refractive Index | 1.5468 (estimate) | [3][5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

| Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR | Spectra available, chemical shifts reported in CDCl₃. | [7][8] |

| ¹³C NMR | Spectra available. | [7] |

| Infrared (IR) | Spectra available. | [7][9] |

| Mass Spectrometry (MS) | Mass spectrum available, molecular ion peak at m/z 181. | [7][10] |

Experimental Protocols

Detailed experimental procedures are vital for the synthesis, purification, and analysis of this compound.

3.1. Synthesis of this compound

Several methods for the synthesis of this compound have been reported, often starting from 3-nitrobenzyl halides, 3-nitrobenzaldehyde, or 3-nitroacetophenone.[11][12] An improved synthesis method involves a modified Willgerodt reaction of 3-nitroacetophenone, which offers a more convenient and efficient process for large-scale preparation.[12]

Workflow for the Synthesis of this compound via Modified Willgerodt Reaction

Caption: Synthesis of this compound.

3.2. Purification

Purification of the synthesized this compound is typically achieved through recrystallization. A common procedure involves dissolving the crude product in boiling water, followed by filtration and cooling to allow for the formation of pale yellow needles.[13] The use of activated charcoal can aid in removing colored impurities.[13]

3.3. Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of nitrophenylacetic acid derivatives. While a specific protocol for this compound is not detailed in the search results, a general approach can be adapted from methods for similar compounds.

General HPLC Workflow

Caption: General HPLC analysis workflow.

A potential starting point for method development would involve a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[14]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[6] It should be stored in a dry, well-ventilated place.[3][5]

Applications in Research and Development

This compound is a valuable synthetic intermediate.[1][3][5] The nitro group can be readily reduced to an amine, providing a pathway to a wide range of derivatives, including amides and heterocyclic compounds, which are of interest in drug discovery and materials science.[1] The carboxylic acid functional group allows for esterification and amidation reactions, further expanding its synthetic utility.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 1877-73-2 [chemicalbook.com]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(1877-73-2) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(1877-73-2) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Separation of (3-Nitrophenoxy)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Commercial Availability and Cost of 3-Nitrophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and cost of 3-Nitrophenylacetic acid (CAS No. 1877-73-2). This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. This document outlines key suppliers, current pricing, and relevant experimental protocols for its use.

Commercial Availability and Cost

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. The purity of the commercially available product is typically high, often exceeding 98%. The cost can vary significantly based on the supplier, quantity, and purity. Below is a summary of offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Thermo Scientific | B21540.06 | 99% | 5 g | $82.65[1] |

| Chemsavers | N/A | >98.5% (GC) | 1 g, 5 g, 10 g, 25 g | $52.00 (1g), $200.00 (5g), $389.00 (10g), $775.00 (25g)[2] |

| TCI America | N0442 | >98.0% (GC) | 1 g, 5 g | $23.00 (1g), $64.00 (5g)[3] |

| Sigma-Aldrich | 103608 | 99% | 5 g | $167.00[4] |

| Aladdin Scientific | ALA-N134334-1g | min 99% | 1 g | $49.99[5] |

| Lab Pro Inc. | N0442-1G | min 98.0% | 1 g | Not listed |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocols

Synthesis of this compound via Modified Willgerodt Reaction

A common and efficient method for the large-scale synthesis of this compound involves a modified Willgerodt reaction starting from 3-nitroacetophenone. This approach offers a significant improvement in yield compared to other methods.[1][2]

Methodology:

-

Enamine Formation: 3-nitroacetophenone is reacted with a secondary amine, such as morpholine, in the presence of an acid catalyst and a dehydrating agent (e.g., toluene (B28343) with a Dean-Stark trap) to form the corresponding enamine. The reaction is typically refluxed for several hours.[1]

-

Reaction with Sulfur: The formed enamine is then dissolved in a suitable solvent like dimethylformamide and cooled in an ice bath. Elemental sulfur is added portion-wise to the cooled solution.[1]

-

Thioamide Formation: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature to facilitate the formation of the nitrothiomorpholide intermediate.[1]

-

Hydrolysis: The resulting nitrothiomorpholide is hydrolyzed using a strong acid, such as a mixture of acetic acid and hydrochloric acid, under reflux conditions. This step cleaves the thioamide to yield this compound.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield a pale yellow crystalline solid.[1]

Analytical Method: Quantification by LC-MS/MS after Derivatization

For the sensitive quantification of this compound in biological matrices or reaction mixtures, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed. Derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can enhance ionization efficiency and chromatographic retention.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For liquid samples, a simple dilution may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

-

Derivatization: To the standards and samples, add a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent (e.g., a mixture of methanol and water). The reaction is typically allowed to proceed at room temperature for a specific duration.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the derivatized samples onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for the 3-NPH derivative of this compound in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization

Procurement Workflow for this compound

The following diagram illustrates a typical workflow for sourcing and procuring this compound for research and development purposes.

References

An In-depth Technical Guide to the Safe Handling of Solid 3-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for solid 3-Nitrophenylacetic acid (CAS No. 1877-73-2). The information is compiled from safety data sheets and chemical databases to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The primary hazards are associated with its irritant properties.[3][4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][7][8] |

Toxicological Data

Comprehensive quantitative toxicological data for this compound is limited. One source indicates an oral LD50 in female rats of > 2,000 mg/kg.[9] However, most safety data sheets state that no acute toxicity information is available for this product and that the toxicological properties have not been fully investigated.[1][6] Therefore, it should be handled with the care afforded to substances of unknown toxicity.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₇NO₄[3][6] |

| Molecular Weight | 181.15 g/mol [3][8] |

| Appearance | White to light red to green powder/crystal[5] |

| Melting Point | 117-121 °C[5][8] |

| Solubility | Soluble in methanol (B129727) and water.[5][10] |

| Storage Class | 11 - Combustible Solids[8] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

Experimental Protocol for Handling Solid this compound:

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][6][8]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[2][6]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a dust mask (type N95 or P2).[8][9]

-

-

Handling Procedures:

Storage Protocol:

-

Storage Conditions:

-

Incompatible Materials:

Emergency Procedures

A clear understanding of emergency procedures is critical when working with hazardous materials.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2][6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1][2][6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust and contact with the substance.[1][7]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[1][7][11]

-

Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][11]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

Visualized Workflows and Relationships

Safe Handling Workflow for this compound

Caption: A workflow for the safe handling of solid this compound.

Hazard Mitigation Logic for this compound

Caption: Logical relationship for hazard mitigation when handling the compound.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsavers.com [chemsavers.com]

- 5. This compound | 1877-73-2 | TCI AMERICA [tcichemicals.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. This compound | 1877-73-2 [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Basic Functional Group Transformations of 3-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core functional group transformations of 3-nitrophenylacetic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its three distinct reactive centers: the nitro group, the carboxylic acid moiety, and the active methylene (B1212753) group. This document details key reactions, provides structured data for easy comparison, outlines experimental protocols, and visualizes reaction pathways.

Core Functional Group Transformations

This compound offers a platform for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. The primary transformations focus on the reduction of the nitro group, reactions of the carboxylic acid, and functionalization of the active methylene position.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-aminophenylacetic acid, a valuable precursor for the synthesis of various pharmaceuticals and other biologically active molecules. A common and effective method for this reduction is the use of iron powder in an acidic medium.

Reaction Pathway: Reduction of this compound

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 3-Aminophenylacetic Acid

To a suspension of this compound (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, reduced iron powder (approximately 5 equivalents) is added.[1] The resulting suspension is heated to reflux (around 100°C) for a designated period, typically 1-2 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is filtered to remove the iron residue, which is then washed with a suitable organic solvent such as ethyl acetate (B1210297). The filtrate is partitioned with a basic aqueous solution (e.g., 2M KOH or 1N NaOH) to neutralize the acetic acid and deprotonate the amino group, facilitating its extraction into the organic phase.[1][2] The combined organic layers are washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure to yield 3-aminophenylacetic acid.[2]

| Parameter | Value | Reference |

| Reactants | This compound, Iron powder, Acetic acid | [1] |

| Solvent | Ethanol/Water or Acetic Acid | [1][2] |

| Temperature | 30°C to 100°C | [1][2] |

| Reaction Time | 1-2 hours | [2] |

| Work-up | Filtration, Basic extraction, Drying, Concentration | [1][2] |

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, which serve as key intermediates for further synthetic elaborations.

Fischer esterification provides a direct route to esters from carboxylic acids and alcohols under acidic catalysis.

Reaction Pathway: Fischer Esterification

Caption: Acid-catalyzed esterification of the carboxylic acid.

Experimental Protocol: Synthesis of Methyl 3-Nitrophenylacetate

This compound (1 equivalent) is dissolved in an excess of methanol (B129727), which acts as both the reactant and the solvent. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml per 610 mg of carboxylic acid) is cautiously added to the mixture.[3] The reaction mixture is then heated to reflux (approximately 65°C) for a period of time, typically until the reaction is complete as monitored by TLC.[3] After cooling, the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous salt and concentrated to give the desired ester. A yield of 90% has been reported for the synthesis of methyl benzoate (B1203000) under similar conditions.[3]

| Parameter | Value | Reference |

| Reactants | This compound, Methanol | [3] |

| Catalyst | Concentrated Sulfuric Acid | [3] |

| Temperature | Reflux (approx. 65°C) | [3] |

| Work-up | Extraction, Neutralization, Drying, Concentration | [3] |

| Reported Yield (similar reaction) | 90% | [3] |

Amides are typically synthesized from the corresponding acid chloride. Therefore, the first step is the conversion of the carboxylic acid to 3-nitrophenylacetyl chloride.

Reaction Pathway: Amide Formation via Acid Chloride

Caption: Two-step synthesis of amides from the carboxylic acid.

Experimental Protocol: Synthesis of 3-Nitrophenylacetyl Chloride

This compound (1 equivalent) is treated with an excess of thionyl chloride (SOCl₂), often used as the solvent as well. The reaction mixture is heated to reflux for several hours (e.g., 3-6 hours).[4][5] After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of N-Substituted 3-Nitrophenylacetamide

The crude 3-nitrophenylacetyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane. The solution is cooled in an ice bath, and the desired amine (1 equivalent) is added, often along with a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion. The work-up involves washing the organic layer with water, dilute acid, and brine, followed by drying and concentration to afford the amide.

| Parameter | Value | Reference |

| Reagents (Acid Chloride) | This compound, Thionyl chloride | [4][5] |

| Reagents (Amide) | 3-Nitrophenylacetyl chloride, Amine, Base (e.g., triethylamine) | |

| Temperature (Acid Chloride) | Reflux | [4][5] |

| Temperature (Amide) | 0°C to Room Temperature | |

| Work-up (Amide) | Aqueous washes, Drying, Concentration |

Transformations of the Active Methylene Group

The methylene group (α-carbon) in this compound is activated by the adjacent carboxylic acid and the phenyl ring, making its protons acidic and susceptible to deprotonation and subsequent reactions.

The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective halogenation of the α-carbon of carboxylic acids.

Reaction Pathway: Hell-Volhard-Zelinsky Reaction

References

3-Nitrophenylacetic acid as a versatile building block in organic chemistry

3-Nitrophenylacetic Acid: A Versatile Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-NPA) is a valuable and versatile building block in modern organic synthesis. Its unique chemical structure, featuring a phenyl ring substituted with both a nitro group and a carboxylic acid moiety, provides two distinct and highly reactive functional handles. This dual functionality allows for a wide range of chemical transformations, making 3-NPA an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] The nitro group can be readily reduced to an amine, opening pathways to amides and a vast array of nitrogen-containing heterocycles, while the carboxylic acid group can undergo reactions such as esterification and amidation to further build molecular complexity.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, complete with experimental protocols and visual diagrams to support researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Data

This compound is typically a pale yellow or cream-colored crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1877-73-2 | [3] |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Melting Point | 117-120 °C | |

| Appearance | White to Light red to Green powder to crystal | |

| IUPAC Name | 2-(3-nitrophenyl)acetic acid | [3] |

| InChIKey | WUKHOVCMWXMOOA-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CC(=O)O | [3] |

Spectroscopic data is critical for the identification and characterization of this compound. While detailed spectra are available in various databases, key ¹H NMR chemical shifts are noted in the literature. For instance, in a DMSO solvent, characteristic peaks can be observed for the aromatic and methylene (B1212753) protons.[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and scalability. The choice of method often depends on the availability of starting materials, cost, and safety considerations, particularly for large-scale production.

Table 2: Comparison of Synthetic Routes to this compound

| Starting Material | Key Steps / Reagents | Overall Yield | Notes | References |

| 3-Nitrobenzyl Chloride | Cyanation followed by hydrolysis | 38% | Limited by the high cost of the starting material. | [5] |